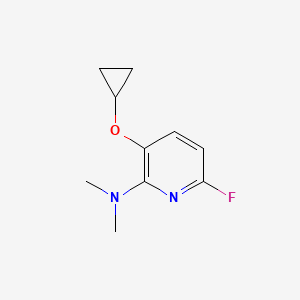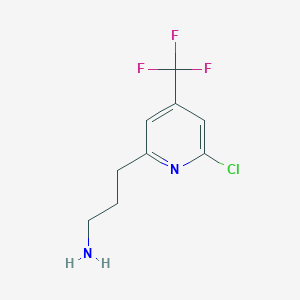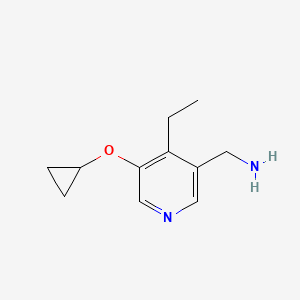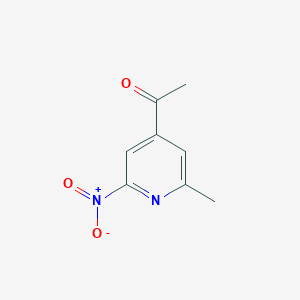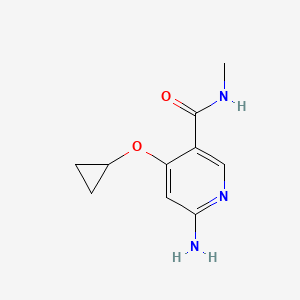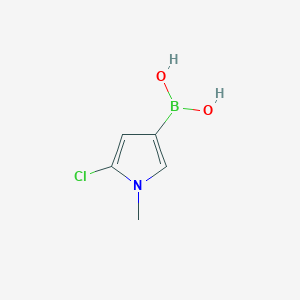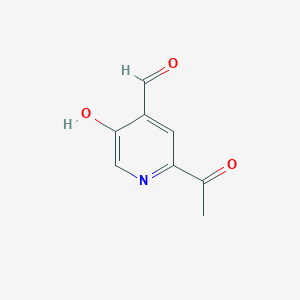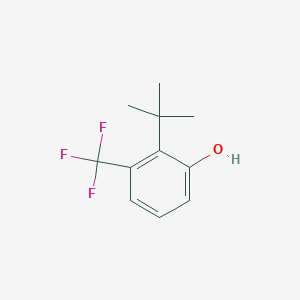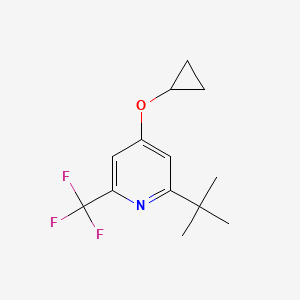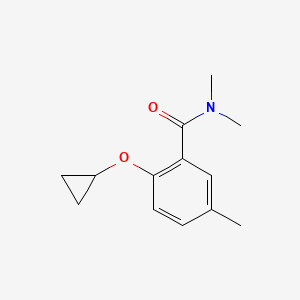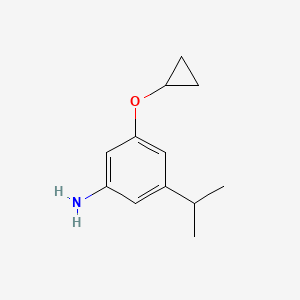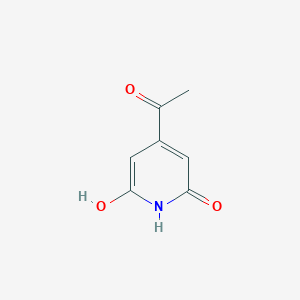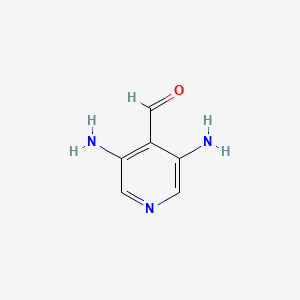
3,5-Diaminoisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diaminoisonicotinaldehyde: is an organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of two amino groups and an aldehyde group attached to a pyridine ring. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminoisonicotinaldehyde typically involves the reaction of 3,5-diamino-1,2,4-triazole with specific reagents under controlled conditions . One common method includes the reaction with 2-methyl-1-nitroisothiourea, which results in the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance safety and efficiency .
化学反応の分析
Types of Reactions: 3,5-Diaminoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products:
Oxidation: Formation of 3,5-diaminoisonicotinic acid.
Reduction: Formation of 3,5-diaminoisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3,5-Diaminoisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Diaminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
類似化合物との比較
3,5-Diamino-1,2,4-triazole: Shares the amino groups but differs in the ring structure and lacks the aldehyde group.
3,5-Diaminobenzoic acid: Similar in having amino groups but contains a carboxylic acid group instead of an aldehyde.
3,5-Diamino-1H-pyrazole: Another compound with amino groups but with a different ring structure.
Uniqueness: 3,5-Diaminoisonicotinaldehyde is unique due to the presence of both amino and aldehyde functional groups on a pyridine ring
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,7-8H2 |
InChIキー |
NVKYKMLEYGMPLD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)N)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


